molecular formula C21H21ClN2O3S B4572701 2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-(2-furylmethyl)-3-thiophenecarboxamide

2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-(2-furylmethyl)-3-thiophenecarboxamide

Cat. No.: B4572701
M. Wt: 416.9 g/mol
InChI Key: TWYIXPOPNHBVFB-BHGWPJFGSA-N
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Description

2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-(2-furylmethyl)-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C21H21ClN2O3S and its molecular weight is 416.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.0961414 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex organic compounds often explores the fundamental aspects of chemical reactions, leading to the development of novel synthetic routes and methodologies. For example, the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates demonstrated a detailed approach to constructing heterocyclic compounds with potential biological activities (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Such studies often include comprehensive analyses using spectral data and elemental analysis, contributing to the understanding of complex molecular architectures.

Docking Studies and Biological Evaluation

Docking studies and biological evaluations are pivotal in identifying the therapeutic potentials of synthesized compounds. The antimicrobial activity and docking studies of newly synthesized analogues provide insights into their interactions with biological targets, facilitating the development of novel antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Such research is crucial for the discovery and optimization of new drugs, highlighting the importance of chemical compounds in medicinal chemistry.

Green Chemistry and Environmental Considerations

The application of green chemistry principles in the synthesis of analgesic and antipyretic compounds showcases the environmental considerations in chemical research. Studies focusing on environmentally friendly syntheses emphasize the importance of sustainable practices in the development of pharmaceutical agents, reflecting a growing trend towards minimizing the environmental impact of chemical synthesis (Reddy, Venkata, Reddy, & Dubey, 2014).

Advanced Materials and Catalysis

Research in advanced materials often investigates the synthesis and application of novel compounds in various fields, including catalysis and materials science. The development of metal complexes and their characterization opens up possibilities for their application in catalysis, potentially leading to more efficient and selective chemical processes (Abbas, Shabir, Saeed, Tirmizi, Echeverría, Piro, & Erben, 2020).

Properties

IUPAC Name

2-[(E)-[5-chloro-2-(2-methylpropoxy)phenyl]methylideneamino]-N-(furan-2-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-14(2)13-27-19-6-5-16(22)10-15(19)11-24-21-18(7-9-28-21)20(25)23-12-17-4-3-8-26-17/h3-11,14H,12-13H2,1-2H3,(H,23,25)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYIXPOPNHBVFB-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Cl)C=NC2=C(C=CS2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=C(C=C(C=C1)Cl)/C=N/C2=C(C=CS2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-(2-furylmethyl)-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-(2-furylmethyl)-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-(2-furylmethyl)-3-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-(2-furylmethyl)-3-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-(2-furylmethyl)-3-thiophenecarboxamide
Reactant of Route 6
2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-(2-furylmethyl)-3-thiophenecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.